Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate
Description
Properties
IUPAC Name |
prop-2-enyl N-[4-(hydroxymethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-7-15-11(14)12-10-5-3-9(8-13)4-6-10/h2-6,13H,1,7-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMJWQBNJULCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914094-82-9 | |
| Record name | prop-2-en-1-yl N-[4-(hydroxymethyl)phenyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 4-hydroxymethylphenol with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products Formed
Oxidation: 4-Carboxyphenyl-carbamic acid allyl ester.
Reduction: 4-Hydroxymethyl-phenyl-carbamic acid allyl alcohol.
Substitution: 4-Nitro- or 4-Halogen-substituted derivatives of the original compound.
Scientific Research Applications
Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in vivo.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the carbamic acid moiety can participate in nucleophilic or electrophilic reactions. The allyl ester group can undergo hydrolysis to release allyl alcohol, which can further react with cellular components.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Prop-2-en-1-yl N-phenylcarbamate (C₁₀H₁₁NO₂)
- Structure : Allyl group + unsubstituted phenyl carbamate.
- Key Properties : High lipophilicity (log k ~3.2 via HPLC), used as a building block in drug synthesis and agrochemicals .
- Applications : Intermediate for neurological and metabolic drug candidates; precursor for pesticides .
Prop-2-en-1-yl N-[4-(hydroxymethyl)phenyl]carbamate
- Structure : Adds a –CH₂OH group to the phenyl ring.
- Key Properties : Increased polarity due to the hydroxymethyl group, likely reducing log k compared to the unsubstituted analog. Enhanced hydrogen-bonding capacity may improve solubility in aqueous systems.
- Applications: Potential use in drug formulations requiring higher solubility; modified agrochemicals with targeted environmental persistence.
4-[3-(4-Methylphenyl)prop-2-enoyl]phenyl phenylcarbamate (C₂₃H₁₉NO₃)
- Structure: Incorporates a 4-methylphenyl enoyl group and phenyl carbamate.
- Key Properties: Methyl substitution increases lipophilicity (log k ~3.5) compared to hydroxymethyl derivatives. The enoyl group introduces ketone reactivity .
- Applications : Explored in polymer chemistry and as a photoactive agent.
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
Biological Activity
Prop-2-en-1-yl n-[4-(hydroxymethyl)phenyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a propenyl group attached to a carbamate moiety, which is linked to a hydroxymethyl-substituted phenyl group. This unique structure may contribute to its biological activities, potentially influencing its interaction with various biological targets.
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, potentially mitigating oxidative stress in cellular environments.
- Cytotoxic Effects : Some studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Escherichia coli | 32 µg/mL | Significant growth inhibition |
| Staphylococcus aureus | 16 µg/mL | Effective against methicillin-resistant strains |
| Candida albicans | 64 µg/mL | Moderate antifungal activity |
These findings suggest that the compound could be developed further for therapeutic applications against resistant microbial strains.
Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines (e.g., breast and colon cancer) revealed that treatment with this compound resulted in:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HT-29 (Colon) | 20 | Cell cycle arrest at G1 phase |
These results indicate that the compound may have selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further investigation as an anticancer agent.
Q & A
Q. What are the common synthetic routes for Prop-2-en-1-yl N-[4-(hydroxymethyl)phenyl]carbamate?
Methodological Answer: The synthesis typically involves reacting phenolic derivatives with isocyanates or carbamoylating agents. A widely used approach includes:
- Step 1: Reacting 4-(hydroxymethyl)phenol with an isocyanate precursor (e.g., allyl isocyanate) in anhydrous dichloromethane under nitrogen atmosphere.
- Step 2: Catalyzing the reaction with triethylamine (TEA) at 0–5°C for 2 hours, followed by gradual warming to room temperature.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product with >80% purity.
Key Considerations:
- Control moisture to avoid side reactions (e.g., hydrolysis of the carbamate group).
- Optimize stoichiometry to minimize unreacted starting materials .
Q. Table 1: Synthetic Conditions Comparison
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Allyl isocyanate route | DCM | TEA | 82 | 85 | |
| Carbamoyl chloride | THF | DMAP | 75 | 78 |
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identifies protons on the allyl group (δ 5.2–5.8 ppm, multiplet) and hydroxymethyl phenyl (δ 4.5 ppm, singlet).
- 13C NMR: Confirms carbamate carbonyl (δ 155–160 ppm) and allyl carbons (δ 115–125 ppm).
- Infrared Spectroscopy (IR): Detects carbamate C=O stretch (~1700 cm⁻¹) and O-H stretch (~3400 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C12H13NO3: 220.0974).
- X-ray Crystallography: Resolves molecular geometry (e.g., bond angles around the carbamate group) using SHELXL for refinement .
Note: Cross-validate results with multiple techniques to address spectral ambiguities (e.g., overlapping peaks in crowded regions) .
Q. What are the potential biological applications of this carbamate derivative?
Methodological Answer:
- Enzyme Inhibition: The carbamate group forms covalent bonds with serine hydrolases (e.g., acetylcholinesterase), enabling mechanistic studies of active-site interactions.
- Medicinal Chemistry: Acts as a prodrug moiety due to hydrolytic stability under physiological conditions.
- Experimental Design:
- Use kinetic assays (e.g., Ellman’s method) to measure inhibition constants (Ki).
- Perform molecular docking (AutoDock Vina) to predict binding poses relative to similar inhibitors .
Advanced Research Questions
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) mixed with non-polar antisolvents (hexane) via vapor diffusion.
- Temperature Gradients: Slow cooling from 40°C to 4°C enhances crystal nucleation.
- SHELX Refinement:
Q. Table 2: Crystallization Optimization Parameters
| Condition | Crystal Quality | Resolution (Å) | R-factor (%) |
|---|---|---|---|
| DMSO/Hexane (1:3) | Needle-shaped | 1.8 | 4.2 |
| Ethanol/Water (2:1) | Plate-like | 2.1 | 5.7 |
Q. How should contradictory spectroscopic data between studies be resolved?
Methodological Answer:
- Root-Cause Analysis:
- Compare solvent effects (e.g., DMSO vs. CDCl3 in NMR) on chemical shifts.
- Replicate experiments under reported conditions to isolate variables.
- Advanced Techniques:
Case Study: Discrepancies in carbonyl IR stretches (1700 vs. 1680 cm⁻¹) may arise from crystallinity differences; use solid-state IR for conclusive analysis .
Q. What experimental approaches are recommended to study enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays:
- Measure IC50 values using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases).
- Perform time-dependent inactivation studies to distinguish reversible vs. irreversible binding.
- Structural Biology:
- Co-crystallize the compound with target enzymes (e.g., trypsin) and refine structures via SHELX.
- Use surface plasmon resonance (SPR) to quantify binding affinities (KD) .
Q. Table 3: Example Inhibition Data
| Enzyme | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| Acetylcholinesterase | 12.3 | Irreversible | |
| Lipase | 45.7 | Competitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
